Product packaging for Doxercalciferol-D3(Cat. No.:)

Doxercalciferol-D3

Cat. No.: B1574301
M. Wt: 415.67
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Vitamin D Endocrine System and Receptor Biology

The Vitamin D endocrine system is a pivotal regulator of mineral homeostasis, primarily ensuring the balance of calcium and phosphate (B84403), which is fundamental for bone health. nih.govoregonstate.edu The system's hormonal cascade begins with the synthesis of vitamin D in the skin upon exposure to ultraviolet-B (UVB) radiation or through dietary intake. nih.govfda.gov This precursor is then metabolized in the liver to 25-hydroxyvitamin D (25(OH)D), the main circulating form, and subsequently in the kidneys to its biologically active form, 1,25-dihydroxyvitamin D (calcitriol). nih.govencyclopedia.pub

The physiological effects of calcitriol (B1668218) are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a transcription factor. wikipedia.orgwikipedia.org The VDR is present in a wide array of cells throughout the body, not just in classic target tissues like the intestine, bone, and kidney, indicating the broad physiological influence of vitamin D. nih.govoup.com Upon binding with calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR). nih.govmdpi.com This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) on target genes, modulating their expression. nih.govwikipedia.org This gene regulation controls processes such as calcium absorption, cell differentiation, and immune function. wikipedia.orgphysiology.org

The synthesis of calcitriol is tightly regulated. It is stimulated by parathyroid hormone (PTH) and low phosphate levels, and inhibited by fibroblast growth factor 23 (FGF23) and high levels of calcium and phosphate. nih.govnih.gov This intricate feedback mechanism ensures the precise control of mineral concentrations in the blood. nih.gov

Doxercalciferol (B1670903) as a Synthetic Vitamin D2 Analog: Research Context

Doxercalciferol, chemically known as 1α-hydroxyvitamin D2, is a synthetic analog of vitamin D2 (ergocalciferol). sanofi.usnih.govcerbios.swiss As a prohormone, it is biologically inert and requires metabolic activation to exert its effects. hectorol.com A key feature of doxercalciferol is that its activation occurs in the liver, where the enzyme CYP27 converts it to the active metabolite 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). drugbank.comfda.govkidneyfund.org This process bypasses the need for hydroxylation in the kidneys, a step that is essential for the activation of naturally occurring vitamin D. hectorol.comdrugbank.com

This unique metabolic pathway makes doxercalciferol a significant compound in the research of conditions where renal function is compromised, such as Chronic Kidney Disease (CKD). drugbank.compatsnap.com In patients with CKD, the kidneys' ability to produce calcitriol is diminished, leading to secondary hyperparathyroidism. kidneyfund.orgpatsnap.com Doxercalciferol provides a therapeutic alternative by utilizing hepatic activation to produce an active form of vitamin D. patsnap.com Research has focused on its efficacy in reducing elevated PTH levels in this patient population. patsnap.comnih.gov

Historical Development and Academic Significance of Doxercalciferol Research

The development of doxercalciferol, which was launched in 1999, arose from the scientific pursuit of vitamin D analogs with improved therapeutic profiles compared to calcitriol. mdpi.com A primary objective was to create a compound that could effectively suppress secondary hyperparathyroidism while minimizing the risk of hypercalcemia and hyperphosphatemia. oup.com

Doxercalciferol's academic significance is rooted in its contribution to understanding the nuances of Vitamin D Receptor activation and metabolism. mdpi.com Research on this compound has helped elucidate the differential effects of various vitamin D analogs on calcium and phosphorus homeostasis. nih.gov Clinical trials have demonstrated its effectiveness in managing secondary hyperparathyroidism in patients with chronic kidney disease, both on dialysis and in earlier stages. sanofi.usnih.gov Ongoing research continues to explore its pleiotropic effects beyond bone and mineral metabolism, including potential impacts on cardiovascular health and inflammation. patsnap.com

Deuterated Forms of Vitamin D Analogs in Metabolic Tracing and Research Methodologies

Deuterated forms of vitamin D analogs serve as invaluable tools in research, particularly in metabolic tracing studies and for enhancing analytical accuracy. google.comnih.gov Deuterium, a stable isotope of hydrogen, can be incorporated into a compound like doxercalciferol to create an isotopically labeled version. google.com Because these labeled molecules are chemically identical to their unlabeled counterparts but have a higher mass, they can be distinguished and traced using mass spectrometry.

This technique allows researchers to follow the absorption, distribution, metabolism, and excretion of the compound within a biological system, providing precise insights into its pharmacokinetic profile. oup.com Furthermore, deuterated compounds are critical as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for quantifying vitamin D metabolites. nih.govspectroscopyonline.commdpi.com The use of a deuterated internal standard corrects for variability during sample preparation and analysis, significantly improving the accuracy and reliability of the measurements. spectroscopyonline.comsigmaaldrich.com This has been essential for both clinical diagnostics and advanced research into the vitamin D system. mdpi.com

Data Tables

Table 1: Comparison of Vitamin D Forms

FeatureErgocalciferol (Vitamin D2)Cholecalciferol (Vitamin D3)Doxercalciferol (1α-OH-D2)Calcitriol (1α,25-(OH)2D3)
Origin Plant-derived oregonstate.eduSynthesized in skin, dietary nih.govSynthetic sanofi.usMetabolite
Form Prohormone kidneyfund.orgProhormone nih.govProhormone hectorol.comActive Hormone nih.gov
Primary Activation Site(s) Liver, then Kidney fda.govLiver, then Kidney fda.govLiver drugbank.comkidneyfund.orgN/A (Already Active)
Key Activating Enzyme(s) CYP27A1/CYP2R1, then CYP27B1 encyclopedia.pubfda.govCYP27A1/CYP2R1, then CYP27B1 nih.govencyclopedia.pubCYP27 drugbank.comfda.govN/A
Active Metabolite 1α,25-dihydroxyvitamin D2 fda.gov1α,25-dihydroxyvitamin D3 fda.gov1α,25-dihydroxyvitamin D2 fda.gov1α,25-dihydroxyvitamin D3

Table 2: Key Enzymes in Vitamin D Metabolism

EnzymeNameLocationFunctionRegulation
CYP2R1 / CYP27A1 25-hydroxylaseLiver nih.govConverts Vitamin D2 and D3 to 25-hydroxyvitamin D (calcidiol). encyclopedia.pubNot tightly regulated.
CYP27B1 1α-hydroxylasePrimarily Kidney, also other tissues nih.govoregonstate.eduConverts 25-hydroxyvitamin D to the active hormone 1,25-dihydroxyvitamin D (calcitriol). nih.govStimulated by PTH; Inhibited by FGF23, calcium, and phosphate. nih.govnih.gov
CYP24A1 24-hydroxylaseKidney and other tissues encyclopedia.pubInactivates both 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D. encyclopedia.pubStimulated by calcitriol; Inhibited by PTH. encyclopedia.pub

Properties

Molecular Formula

C28H41D3O2

Molecular Weight

415.67

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Origin of Product

United States

Synthetic Chemistry and Structural Modification of Doxercalciferol D3

Established Synthetic Pathways for Doxercalciferol-D3 Production

The industrial production of Doxercalciferol (B1670903) relies on well-established, albeit complex, synthetic routes. These pathways are characterized by their use of a readily available natural precursor and a series of precise chemical transformations.

Ergosterol (B1671047) as a Precursor in this compound Synthesis

The journey to synthesize Doxercalciferol begins with ergosterol, a sterol found abundantly in fungi and yeast. mdpi.comnih.gov Ergosterol serves as the foundational starting material, providing the core steroidal skeleton that will be methodically modified to yield the final product. mdpi.comscite.ai The choice of ergosterol is strategic, owing to its structural similarity to the target molecule and its availability from natural sources. mdpi.comnih.gov This biomimetic approach, starting from a natural product, is a common strategy in the synthesis of complex molecules like vitamin D analogs. symeres.com

The initial steps in the synthesis involve the transformation of ergosterol through a series of chemical reactions. One documented pathway begins with the Oppenauer oxidation of ergosterol, which yields 4,7,22-triene-3-one. mdpi.comscite.ai This is followed by an acid-catalyzed double bond conjugation to produce 4,6,22-triene-3-one. mdpi.comscite.ai These initial transformations set the stage for the subsequent intricate steps required to introduce the specific functionalities of Doxercalciferol.

Multi-Step Chemical Transformations in this compound Synthesis

The conversion of the ergosterol-derived intermediate into Doxercalciferol is a multi-step process that demands precise control over reaction conditions. mdpi.comchemexpress.com.cn Following the initial oxidation and conjugation, the synthesis continues with a selenium dioxide (SeO2) oxidation to form 1,4,6,22-tetraene-3-one. mdpi.com Subsequent treatment with alkaline hydrogen peroxide results in the formation of an α-epoxide. mdpi.com

Interactive Table: Key Intermediates in Doxercalciferol Synthesis from Ergosterol

Precursor/IntermediateChemical TransformationResulting Product
ErgosterolOppenauer oxidation4,7,22-triene-3-one
4,7,22-triene-3-oneAcid-catalyzed double bond conjugation4,6,22-triene-3-one
4,6,22-triene-3-oneSelenium dioxide (SeO2) oxidation1,4,6,22-tetraene-3-one
1,4,6,22-tetraene-3-oneTreatment with alkaline hydrogen peroxideα-epoxide intermediate
α-epoxide intermediateIrradiation and thermal isomerizationDoxercalciferol

Rational Design and Synthesis of this compound Analogs

To enhance the therapeutic profile and understand the structure-activity relationship of Doxercalciferol, researchers have synthesized a variety of analogs. These modifications primarily focus on the A-ring and the side-chain of the molecule. mdpi.comacs.org

A-Ring Modifications and Their Influence on Biological Activity

The A-ring of vitamin D analogs is a critical region for interaction with the vitamin D receptor (VDR). acs.org Modifications to this part of the molecule can significantly impact biological activity. While many alterations to the A-ring lead to decreased potency, modifications at the C-2 position have proven to be a fruitful area of research. nih.gov For instance, the introduction of a 2α-methyl group can result in analogs with increased potency compared to their 2β-substituted counterparts. nih.gov Other modifications, such as the introduction of fluorine atoms or additional hydroxyl groups, have also been explored to fine-tune the biological properties of vitamin D analogs. symeres.com The goal of these modifications is often to create analogs with selective activity, for example, potent antiproliferative effects with reduced calcemic side effects. mdpi.comnih.gov

Side-Chain Derivatizations and Structure-Activity Relationship (SAR)

The side-chain of Doxercalciferol plays a crucial role in its metabolic activation and interaction with the VDR. nih.gov Consequently, extensive research has focused on synthesizing derivatives with modified side-chains to probe the structure-activity relationship (SAR). acs.orgresearchgate.net These modifications include altering the length of the side-chain, introducing double or triple bonds, and adding various functional groups. nih.govmusculoskeletalkey.com For example, the introduction of a conjugated diene moiety and extension of the side chain have been shown to influence the antiproliferative activity of some analogs. mdpi.com The C24 position is a particularly common site for modification, with the introduction of hydroxyl groups leading to analogs with altered biological profiles. musculoskeletalkey.com These SAR studies are essential for the rational design of new vitamin D analogs with improved therapeutic indices. researchgate.net

Interactive Table: Research Findings on Doxercalciferol Analogs

Modification SiteType of ModificationObserved Effect on Biological Activity
A-Ring (C-2)2α-methyl substitutionIncreased potency compared to 2β-substitution. nih.gov
A-RingGeneral modificationsOften result in decreased biological activity. nih.gov
Side-ChainIntroduction of a conjugated diene and chain extensionInfluences antiproliferative activity. mdpi.com
Side-Chain (C-24)HydroxylationLeads to analogs with altered biological profiles. musculoskeletalkey.com

Deuteration Strategies in this compound Research

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in pharmaceutical research to alter the metabolic profile of a drug. medchemexpress.combiocat.commedchemexpress.comxunlan.net In the context of Doxercalciferol, deuterated forms such as this compound have been synthesized. medchemexpress.combiocat.commedchemexpress.comxunlan.net The rationale behind this approach is that the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This can potentially lead to a longer half-life and altered pharmacokinetic properties of the compound. This compound is specifically the deuterated form of Doxercalciferol. biocat.commedchemexpress.comxunlan.net Research into deuterated analogs like Doxercalciferol-d6 is ongoing to explore these potential benefits. medchemexpress.com

Molecular and Cellular Mechanisms of Doxercalciferol D3 Action

Hepatic Metabolic Activation of Doxercalciferol-D3

Doxercalciferol (B1670903) undergoes a critical activation process primarily within the liver, transforming it into its biologically active form. nih.gov This activation is a two-step enzymatic process. fda.govrxlist.comglobalrph.com

Role of Cytochrome P450 Enzymes (e.g., CYP27) in 1α,25-(OH)2D2 Formation

The initial and rate-limiting step in the activation of doxercalciferol is its hydroxylation at the 25th carbon position. fda.govrxlist.comglobalrph.comfda.govkidneyfund.org This reaction is catalyzed by the cytochrome P450 enzyme, specifically CYP27A1, a vitamin D-25-hydroxylase located in the liver. fda.govrxlist.comglobalrph.comfda.govkidneyfund.orgwikidoc.org This enzymatic action converts doxercalciferol into 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which is the principal active metabolite. fda.govkidneyfund.orgdrugbank.com A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed during this process. fda.govdrugbank.com Several cytochrome P450 enzymes, including CYP2R1, CYP27A1, CYP3A4, and CYP2D25, have demonstrated the ability to perform 25-hydroxylation of vitamin D3. nih.gov Among these, CYP2R1 is considered a key enzyme in this process. nih.gov The subsequent 1α-hydroxylation, essential for the activation of vitamin D3, is carried out by CYP27B1. nih.govnih.govimrpress.com

Renal-Independent Activation Pathway of this compound

A significant characteristic of doxercalciferol is that its metabolic activation is not dependent on the kidneys. fda.govdrugbank.comnih.gov Unlike native vitamin D, which requires a second hydroxylation step in the kidneys by the enzyme 25-hydroxyvitamin D-1α-hydroxylase to become fully active, doxercalciferol's activation to 1α,25-(OH)2D2 is completed in the liver. fda.govrxlist.comglobalrph.comfda.govkidneyfund.org This renal-independent pathway is particularly relevant in the context of chronic kidney disease, where the kidney's ability to produce the active form of vitamin D is often compromised. fda.govdrugbank.com

Vitamin D Receptor (VDR) Binding and Conformational Dynamics

The biological effects of the active metabolite of doxercalciferol, 1α,25-(OH)2D2, are mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. revistanefrologia.commdpi.com

Ligand-Binding Pocket Interactions of this compound Metabolite

The active form of doxercalciferol, 1α,25-(OH)2D2, binds to the ligand-binding pocket (LBP) of the VDR. nih.govpnas.org This binding induces a conformational change in the VDR, a crucial step for its subsequent actions. nih.govnih.gov The LBP is a deeply buried pocket within the VDR's ligand-binding domain (LBD). nih.gov While the precise interactions of the 1α,25-(OH)2D2 side chain within the LBP are a subject of ongoing research, it is understood that these interactions are critical for the stabilization of the active conformation of the receptor. Studies with various VDR ligands have shown that interactions within this pocket influence the receptor's subsequent ability to interact with other proteins. oup.comacs.org

VDR Heterodimerization with Retinoid X Receptor (RXR)

Upon ligand binding and the resultant conformational change, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily. mdpi.comgenecards.orgnih.gov This heterodimerization is a prerequisite for the complex to effectively bind to DNA and regulate gene transcription. mdpi.comnih.gov The VDR-RXR heterodimer is the primary functional unit that mediates the genomic actions of vitamin D and its analogs. mdpi.com The formation of this complex is a dynamic process influenced by the specific ligand bound to the VDR. nih.govfrontiersin.org The interaction between VDR and RXR primarily involves helices 9 and 10 of the VDR's LBD. nih.gov

Genomic Regulation via Vitamin D Response Elements (VDREs)

The VDR-RXR heterodimer, formed after ligand binding, translocates to the cell nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. revistanefrologia.commdpi.comrevistanefrologia.comscienceopen.com This binding initiates the recruitment of a complex of co-regulatory proteins (co-activators or co-repressors) that ultimately modulate the transcription of these genes. revistanefrologia.comrevistanefrologia.com The VDR can either activate or repress gene transcription depending on the specific VDRE and the cellular context. mdpi.comscienceopen.com For instance, the binding of the VDR/RXR complex to a negative VDRE in the parathyroid hormone (PTH) gene promoter leads to the suppression of its transcription. revistanefrologia.comrevistanefrologia.com The regulation of gene expression by the VDR-RXR complex is a key mechanism through which doxercalciferol's active metabolite exerts its physiological effects, including the regulation of calcium and phosphate (B84403) metabolism. nih.gov

Transcriptional Modulation of Target Genes by this compound-Activated VDR/RXR Complex

The active form of doxercalciferol, like the natural hormone calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), binds to the VDR in the cytoplasm. patsnap.commdpi.com This binding induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR). imrpress.commdpi.com The resulting VDR/RXR complex translocates to the nucleus, where it binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. imrpress.commdpi.com

This interaction with VDREs allows the VDR/RXR complex to recruit a variety of co-activator or co-repressor proteins, which in turn modulate the transcriptional machinery, leading to either the activation or suppression of gene expression. qiagen.com This intricate process is central to the diverse physiological effects of vitamin D compounds, including the regulation of mineral metabolism, cell proliferation and differentiation, and immune function. qiagen.comsymeres.com The binding of the VDR/RXR complex to a negative VDRE in the promoter of the parathyroid hormone (PTH) gene, for instance, leads to the suppression of its transcription. revistanefrologia.com

Table 1: Key Proteins Involved in this compound-Mediated Gene Transcription

ProteinFunction
Doxercalciferol A prohormone that is converted to its active form, 1α,25-dihydroxyvitamin D2. patsnap.com
1α,25-dihydroxyvitamin D2 The active metabolite of doxercalciferol that binds to the VDR. patsnap.com
Vitamin D Receptor (VDR) A nuclear hormone receptor that binds the active form of doxercalciferol. genecards.orgimrpress.com
Retinoid X Receptor (RXR) A nuclear receptor that forms a heterodimer with the VDR. imrpress.commdpi.com
VDR/RXR Heterodimer The complex that binds to VDREs on target genes to modulate transcription. imrpress.commdpi.com
Vitamin D Response Elements (VDREs) Specific DNA sequences in the promoter regions of target genes. imrpress.commdpi.com

Mechanisms of Parathyroid Hormone (PTH) Gene Suppression

A primary therapeutic action of doxercalciferol is the suppression of elevated parathyroid hormone (PTH) levels, a common complication in patients with chronic kidney disease. patsnap.comdrugbank.com This suppression is achieved through both direct and indirect mechanisms.

The active metabolite of doxercalciferol directly suppresses the transcription of the PTH gene. nih.gov Research has demonstrated that this suppression is mediated through the VDR. nih.gov Studies using thyroparathyroid explants from both wild-type and VDR-null mice have confirmed that the inhibitory effect of vitamin D compounds, including doxercalciferol's active form, on PTH release is dependent on the presence of a functional VDR. nih.gov The VDR/RXR complex binds to a negative VDRE within the PTH gene promoter, leading to transcriptional repression. revistanefrologia.com This direct action on the parathyroid glands is a key mechanism for controlling PTH synthesis. drugbank.com

Table 2: Research Findings on PTH Gene Suppression by Doxercalciferol

Study TypeModelKey FindingCitation
In vivo5/6 nephrectomized ratsDoxercalciferol effectively suppressed PTH mRNA expression. nih.gov
Ex vivoPig parathyroid cellsThe active form of doxercalciferol suppressed PTH mRNA expression and inhibited cell proliferation. nih.gov
Ex vivoMouse thyroparathyroid explantsThe suppressive actions of vitamin D prohormones on PTH release are mediated by the VDR. nih.gov
Direct Transcriptional Repression of Pth Gene

Non-Genomic Signaling Pathways Mediated by this compound

While the genomic actions of vitamin D compounds are well-established, there is emerging evidence for non-genomic signaling pathways that elicit rapid cellular responses. mdpi.com These pathways are initiated by the binding of active vitamin D metabolites to a putative membrane-bound VDR (mVDR) or other membrane receptors. mdpi.comresearchgate.net

Cellular Differentiation and Proliferation Modulation

Beyond its role in mineral metabolism, doxercalciferol, like other vitamin D analogs, has been shown to influence cellular differentiation and proliferation. spandidos-publications.comnih.gov These effects are particularly relevant in the context of cancer research. nih.govfrontiersin.org

The active form of doxercalciferol can induce differentiation and inhibit the proliferation of various cell types, including leukemia cells. spandidos-publications.comnih.gov For example, doxercalciferol has been shown to induce monocytic differentiation in HL60 and U937 leukemia cell lines. nih.gov This process is often associated with cell cycle arrest, as demonstrated by the doxercalciferol-induced G2/M phase arrest in acute lymphoid leukemia cells. spandidos-publications.com The antiproliferative effects of vitamin D compounds are a key area of investigation for their potential therapeutic applications in oncology. nih.govfrontiersin.org

Table 3: Effects of Doxercalciferol on Cellular Processes

Cellular ProcessCell Line(s)Observed EffectCitation
Differentiation HL60, U937Induced monocytic differentiation nih.gov
Proliferation Acute Lymphoid Leukemia CellsInhibited proliferation and induced G2/M cell cycle arrest spandidos-publications.com
Apoptosis Acute Lymphoid Leukemia CellsInduced apoptosis spandidos-publications.com

Impact on Osteoblast Differentiation and Function

Doxercalciferol plays a role in bone remodeling by promoting the differentiation and function of osteoblasts, the cells responsible for bone formation. patsnap.com Its active metabolite, 1α,25-(OH)2D2, along with the natural active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), acts on osteoblasts to stimulate skeletal growth. nih.gov This is supported by the presence of the complete vitamin D endocrine system within osteoblasts, suggesting an autocrine and paracrine function for active vitamin D metabolites in bone. frontiersin.org

Studies have shown that active vitamin D compounds can normalize the increased osteoblast activity seen in conditions like secondary hyperparathyroidism. nih.gov Research in aging mice demonstrated that doxercalciferol treatment led to an increase in the mRNA expression of key osteoblast markers, including Runx2, osterix, and Col1a1 (collagen type I alpha 1). nih.gov Runx2 is a critical transcription factor for osteoblast differentiation, highlighting the influence of doxercalciferol on the genetic pathways governing bone formation. nih.govkarger.com The active form of vitamin D3 has been shown to modify the expression of various genes related to osteoblast differentiation and mineralization, such as alkaline phosphatase (ALPL) and osteocalcin (B1147995) (BGLAP). frontiersin.org

Gene Marker Effect of Doxercalciferol Treatment in Aging Mice
Runx2Increased mRNA expression
OsterixIncreased mRNA expression
Col1a1Increased mRNA expression

Modulation of Osteoclast Activity

In addition to its effects on osteoblasts, doxercalciferol also modulates the activity of osteoclasts, the cells responsible for bone resorption. patsnap.com By influencing the balance between bone formation and resorption, doxercalciferol contributes to the maintenance of bone density and strength. patsnap.com

Research has indicated that doxercalciferol can inhibit the expression of genes associated with osteoclast activity. nih.gov In a study on aging mice, administration of doxercalciferol resulted in a decrease in the mRNA expression of Cathepsin K (Ctsk), Matrix Metallopeptidase 9 (MMP-9), and Carbonic Anhydrase II (CAII) in the tibia. nih.gov These genes are all crucial for osteoclast function and bone breakdown. Vitamin D3, in general, is known to inhibit osteoclastic bone resorption by suppressing the expression of RANKL (Receptor Activator of Nuclear factor-Kappa B Ligand) in osteoblasts. researchgate.net

Gene Marker Effect of Doxercalciferol Treatment in Aging Mice
Ctsk (Cathepsin K)Decreased mRNA expression
MMP-9Decreased mRNA expression
CAII (Carbonic Anhydrase II)Decreased mRNA expression

Antiproliferative Effects in Specific Cell Lines (e.g., ARPE-19 cells)

Doxercalciferol has demonstrated antiproliferative effects in certain cell lines. In studies involving the human retinal pigment epithelial cell line ARPE-19, doxercalciferol treatment was found to reduce cell viability. researchgate.netnih.gov Specifically, a 10 µM concentration of doxercalciferol led to a significant reduction in ARPE-19 cell viability of approximately 42%. researchgate.netnih.gov This suggests a potential role for doxercalciferol in modulating cell growth and proliferation in this specific cell type. The ARPE-19 cell line is a model used in research for retinal diseases. nih.govmdpi.com

Furthermore, doxercalciferol has been investigated for its effects on other cell types, such as acute lymphoid leukemia (ALL) cells. In combination with another compound, it showed a synergistic effect in inhibiting cell proliferation in CCRF-CEM and Molt-4 ALL cell lines. spandidos-publications.com Mechanistically, in these leukemia cells, doxercalciferol was found to induce apoptosis and cause cell cycle arrest at the G2/M phase. spandidos-publications.com This was associated with a decrease in the expression of Cdk1 and cyclin B. spandidos-publications.com

Cell Line Effect of Doxercalciferol Concentration/Details
ARPE-19~42% reduction in cell viability10 µM treatment
CCRF-CEM (ALL)Induced apoptosis and G2/M cell cycle arrestIn combination with KML001
Molt-4 (ALL)Induced apoptosis and G2/M cell cycle arrestIn combination with KML001

Pharmacokinetics and Pharmacodynamics of Doxercalciferol D3 in Preclinical Models

Absorption and Distribution Kinetics of Doxercalciferol-D3 Prodrug and its Metabolites

Following administration, doxercalciferol (B1670903) is absorbed from the gastrointestinal tract. fda.govrxlist.com The bioavailability of its active metabolite, 1α,25-dihydroxyvitamin D2 (1,25(OH)2D2), from an oral capsule formulation was estimated to be approximately 42% of that from an intravenous injection in a study with healthy volunteers. oup.comnih.gov

Peak blood levels of the major active metabolite, 1α,25-(OH)2D2, are reached at different times depending on the route of administration. In healthy volunteers, after a single intravenous dose, peak levels are attained at approximately 8 hours. pfizer.comdrugs.com Following repeated oral doses, the peak is reached between 11 and 12 hours. fda.govrxlist.com The mean elimination half-life of 1α,25-(OH)2D2 is approximately 32 to 37 hours, with a range extending up to 96 hours. fda.govrxlist.comfda.gov This relatively long half-life provides for sustained activity. nih.gov Studies in renal patients indicate that the elimination half-life is similar to that in healthy individuals. oup.comnih.gov

Hepatic Metabolism and Metabolite Profiles

Doxercalciferol's activation is a critical step in its pharmacological action and occurs primarily in the liver. fda.govkidneyfund.orgdrugbank.com This process does not require renal involvement, which is a significant feature for its use in patients with kidney disease. fda.govkidneyfund.orgdrugbank.com The hepatic enzyme CYP27, a vitamin D-25-hydroxylase, is responsible for the metabolic conversion. fda.govkidneyfund.orgfda.gov

Formation of 1α,25-dihydroxyvitamin D2 as the Major Active Metabolite.fda.govkidneyfund.orgfda.gov

The principal metabolic pathway involves the 25-hydroxylation of doxercalciferol by CYP27 in the liver to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). fda.govfda.govkidneyfund.org This metabolite is the primary biologically active form of doxercalciferol and is responsible for most of its metabolic effects. fda.govmedscape.com 1α,25-(OH)2D2 is a naturally occurring, active form of vitamin D2. cerbios.swissdrugbank.com

Formation of 1α,24-dihydroxyvitamin D2 as a Minor Metabolite.fda.govfda.govkidneyfund.org

In addition to the major metabolite, a minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed during the hepatic metabolism of doxercalciferol. fda.govfda.govkidneyfund.org This metabolite appears at concentrations of 10% or less compared to 1,25(OH)2D2 after standard doses. oup.com

Comparative Metabolic Fate with Calcitriol (B1668218) and Paricalcitol (B1678470).nih.govformosalab.com

The metabolic pathway of doxercalciferol distinguishes it from other vitamin D analogs like calcitriol and paricalcitol. Doxercalciferol is a prohormone that requires hepatic activation. nih.govresearchgate.net In contrast, calcitriol (1α,25-dihydroxyvitamin D3) and paricalcitol are active upon administration and can directly bind to the vitamin D receptor (VDR). karger.comnih.gov

Preclinical studies have suggested that doxercalciferol and paricalcitol may cause less hypercalcemia than calcitriol. karger.com The half-life of doxercalciferol's active metabolite (around 34-45 hours) is longer than that of calcitriol or paricalcitol (5-30 hours), which may influence dosing and therapeutic effects. nih.govresearchgate.net In a study using a mouse model of uremia, doxercalciferol showed greater potency in reducing parathyroid hormone (PTH) levels compared to paricalcitol without inducing significant hypercalcemia. karger.comnih.gov Another study in hemodialysis patients found similar mortality rates between those treated with doxercalciferol and paricalcitol. plos.org

Elimination Pathways in Preclinical Animal Models

The elimination of doxercalciferol and its metabolites has been studied in preclinical models. While specific details on the complete elimination pathways in animals are not extensively detailed in the provided search results, the mean elimination half-life of the active metabolite 1α,25-(OH)2D2 has been established to be between 32 and 37 hours, with a range up to 96 hours. drugs.comfda.gov It is known that 1α,25-(OH)2D2 is not removed from the blood during hemodialysis. fda.govkidneyfund.org The long half-life of the active metabolite suggests a gradual elimination process. fda.gov Animal reproduction studies in rats and rabbits have been conducted, but these primarily focused on teratogenic and fetotoxic effects rather than elimination pathways. rxlist.comnih.gov

Receptor Occupancy and Duration of VDR Activation in Target Tissues.fda.govkidneyfund.orgfda.gov

The active metabolite of doxercalciferol, 1α,25-(OH)2D2, exerts its effects by binding to the vitamin D receptor (VDR) in various target tissues. pfizer.comformosalab.compatsnap.comformosalab.com This binding activates VDR, leading to the selective activation of vitamin D responsive pathways. pfizer.comformosalab.comformosalab.com These pathways are crucial for regulating calcium and phosphate (B84403) metabolism, which involves controlling intestinal absorption of calcium, renal reabsorption of calcium, and, in conjunction with PTH, the mobilization of calcium from the skeleton. drugbank.compatsnap.com

The activation of VDR in the parathyroid glands leads to the suppression of PTH synthesis and secretion. cerbios.swisspatsnap.com In preclinical studies using 5/6 nephrectomized rats, doxercalciferol was shown to effectively suppress PTH mRNA expression. nih.gov In pig parathyroid cells, the active form of doxercalciferol induced VDR translocation from the cytoplasm to the nucleus, a key step in VDR activation. nih.gov Furthermore, in mice on a high-fat diet, doxercalciferol treatment increased the expression of VDR mRNA levels in the kidney. medchemexpress.com The prolonged half-life of 1α,25-(OH)2D2 suggests a sustained duration of VDR activation in target tissues following doxercalciferol administration.

Interactive Data Table: Pharmacokinetic Parameters of Doxercalciferol's Active Metabolite (1α,25-(OH)2D2)

ParameterValueSpecies/ModelRoute of AdministrationCitation
Time to Peak Concentration (Tmax) ~8 hoursHealthy VolunteersIntravenous pfizer.comdrugs.com
Time to Peak Concentration (Tmax) 11-12 hoursHealthy VolunteersOral fda.govrxlist.com
Elimination Half-life (t½) 32-37 hours (up to 96 hours)Healthy Volunteers & ESRD PatientsOral fda.govrxlist.comfda.gov
Bioavailability (vs. IV) ~42%Healthy VolunteersOral oup.comnih.gov

Interactive Data Table: Comparative Effects of Vitamin D Analogs in a Uremic Mouse Model

CompoundEffect on Serum CalciumEffect on Serum PTHCitation
Doxercalciferol Normalized without significant hypercalcemiaSignificantly reduced karger.comnih.gov
Paricalcitol NormalizedRemained elevated karger.comnih.gov

Modulation of Endogenous Vitamin D Metabolic Enzymes by this compound

In preclinical models, doxercalciferol treatment has been shown to create a feedback regulatory loop that controls the renal production of active vitamin D. nih.gov This is achieved by suppressing the enzyme responsible for the final activation step of vitamin D, 1-α-hydroxylase (CYP27B1), and stimulating the enzyme that initiates the catabolism of active vitamin D, 24-α-hydroxylase (CYP24A1). nih.gov

Detailed Research Findings

A study utilizing diet-induced obese (DIO) mice demonstrated that doxercalciferol administration significantly regulated renal vitamin D-metabolizing enzymes. nih.gov The research showed that in DIO mice, doxercalciferol treatment led to a suppression of 1-α-hydroxylase and an increase in 24-α-hydroxylase activity. nih.gov This modulation is indicative of the activation of the vitamin D receptor (VDR) by the active metabolite of doxercalciferol. nih.gov

The regulation of these enzymes is a direct consequence of VDR activation. The active form of vitamin D, including the metabolite of doercalciferol, binds to the VDR, which then influences the transcription of target genes, including those encoding for CYP27B1 and CYP24A1. mdpi.comnih.gov The suppression of CYP27B1 reduces the endogenous production of 1,25-dihydroxyvitamin D3 (calcitriol), while the induction of CYP24A1 enhances the degradation of both calcitriol and 25-hydroxyvitamin D3. mdpi.com This dual action helps to prevent the excessive accumulation of active vitamin D and subsequent hypercalcemia.

Another preclinical model, the 5/6 nephrectomized Cyp27b1-null mouse, which lacks the ability to produce endogenous calcitriol and develops severe secondary hyperparathyroidism, has been instrumental in comparing the effects of different vitamin D analogs. karger.com Studies in these mice have further elucidated the direct effects of compounds like doxercalciferol on target tissues, independent of endogenous calcitriol production. karger.com

The metabolism of doxercalciferol itself involves hepatic 25-hydroxylation by the enzyme CYP27A1 to form its active metabolite, 1,25-dihydroxyvitamin D2. mdpi.comkidneyfund.org This activation step is crucial for its pharmacological activity. fda.gov

The following interactive data table summarizes the effects of doxercalciferol on the mRNA expression of key vitamin D metabolic enzymes in a preclinical study with NON/LtJ mice on both low-fat and high-fat diets.

Table 1: Effect of Doxercalciferol on Renal mRNA Expression of Vitamin D Metabolic Enzymes in NON/LtJ Mice

GeneDietTreatmentRelative mRNA Expression (Mean ± SEM)
1,25-dihydroxyvitamin D3 24-hydroxylase (CYP24A1) Low-FatVehicle1.00 ± 0.15
Low-FatDoxercalciferol3.50 ± 0.40
High-FatVehicle0.80 ± 0.10
High-FatDoxercalciferol2.80 ± 0.30**
25-hydroxyvitamin D3-1α-hydroxylase (CYP27B1) Low-FatVehicle1.00 ± 0.12
Low-FatDoxercalciferol0.40 ± 0.05
High-FatVehicle1.20 ± 0.15
High-FatDoxercalciferol0.50 ± 0.06**

**P < 0.05 vs. NON mice on low-fat (LF) diet with vehicle. *P < 0.05 vs. NON mice on high-fat (HF) diet with vehicle. (Data adapted from Wang et al., 2011) nih.gov

This table clearly illustrates the dual regulatory effect of doxercalciferol, significantly increasing the expression of the catabolic enzyme CYP24A1 and decreasing the expression of the synthetic enzyme CYP27B1 in the kidneys of the preclinical model. nih.gov These findings from preclinical studies underscore the intricate role of doxercalciferol in modulating the endogenous vitamin D metabolic pathway, which is central to its therapeutic effects.

Preclinical Research and Biological Effects of Doxercalciferol D3 in Animal Models

Renal Pathophysiology and Nephroprotective Mechanisms

Research in animal models of diabetic nephropathy and diet-induced obesity has revealed that doxercalciferol (B1670903) exerts protective effects on the kidney through various mechanisms. mdpi.comphysiology.org These include the attenuation of diabetic nephropathy, preservation of crucial renal cell function, suppression of fibrosis, and modulation of local signaling and metabolic pathways. mdpi.comphysiology.org

Attenuation of Diabetic Nephropathy in Murine Models

Studies utilizing murine models of both type 1 and type 2 diabetes have shown that doxercalciferol can effectively mitigate the progression of diabetic nephropathy. nih.govnih.gov In streptozotocin-induced diabetic mice, a model for type 1 diabetes, doxercalciferol treatment prevented albuminuria, reduced glomerular fibrosis, and attenuated podocyte loss and apoptosis. medchemexpress.com Similarly, in models of diet-induced obesity and insulin (B600854) resistance, doxercalciferol decreased proteinuria, mesangial expansion, and the accumulation of extracellular matrix proteins. physiology.orgresearchgate.net

Doxercalciferol has been shown to directly target key renal cells involved in the pathogenesis of diabetic nephropathy. In murine models, doxercalciferol treatment helps preserve podocyte number and function. mdpi.comnih.gov Podocytes are highly specialized cells that form a crucial component of the glomerular filtration barrier, and their injury or loss is a hallmark of diabetic kidney disease. semanticscholar.org Doxercalciferol treatment has been found to prevent the decrease in podocyte markers such as WT1, podocin, and synaptopodin. nih.gov Furthermore, the vitamin D analog has been shown to inhibit the proliferation of mesangial cells, which can contribute to glomerulosclerosis when they over-proliferate. mdpi.comoup.com

The intrarenal renin-angiotensin system (RAS) plays a pivotal role in the development and progression of diabetic nephropathy. nih.gov Doxercalciferol has been shown to modulate this system, contributing to its renoprotective effects. nih.govnih.gov In murine models of diet-induced obesity and diabetes, doxercalciferol treatment led to a decrease in the expression of key RAS components, including renin and the angiotensin II type 1 receptor (AT1R). researchgate.netnih.gov By suppressing the intrarenal RAS, doxercalciferol helps to mitigate the downstream pathological effects of angiotensin II, such as vasoconstriction, inflammation, and fibrosis. nih.gov Interestingly, combining doxercalciferol with an AT1R blocker, such as losartan, has been shown to have a synergistic effect, providing even greater protection against diabetic kidney damage in mice. nih.gov This combination therapy effectively blocked the upregulation of intrarenal renin and angiotensin II accumulation. nih.gov

Suppression of Extracellular Matrix (ECM) Protein Accumulation

Regulation of Renal Lipid Metabolism

Emerging evidence suggests that disordered lipid metabolism within the kidney contributes to the pathogenesis of renal diseases, including diabetic nephropathy. Doxercalciferol has been found to favorably modulate these metabolic pathways. nih.gov

In a murine model of diet-induced obesity, which is associated with renal lipid accumulation, doxercalciferol treatment was shown to downregulate the expression of key genes involved in fatty acid synthesis. nih.gov Specifically, doxercalciferol decreased the mRNA levels of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis, and its downstream target enzymes: ATP citrate (B86180) lyase (ACL), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS). researchgate.netnih.gov By inhibiting this pathway, doxercalciferol helps to reduce the accumulation of triglycerides in the kidney, thereby mitigating lipotoxicity-induced renal injury. nih.gov

Interactive Data Tables

Table 1: Effect of Doxercalciferol on Renal Gene Expression in a Murine Model of Diet-Induced Obesity

GeneFunctionEffect of Doxercalciferol
ReninRAS ComponentDecreased Expression
AT1RRAS ComponentDecreased Expression
SREBP-1cFatty Acid SynthesisDecreased Expression
ACCFatty Acid SynthesisDecreased Expression
FASFatty Acid SynthesisDecreased Expression
ACLFatty Acid SynthesisDecreased Expression
FibronectinECM ProteinDecreased Expression
Impact on Fatty Acid Oxidation (e.g., PPAR-α) and Uptake (e.g., CD36)nih.gov

Preclinical studies in animal models have demonstrated that doxercalciferol, a vitamin D receptor (VDR) agonist, plays a significant role in modulating renal lipid metabolism, particularly in the context of diet-induced obesity. Research indicates that doxercalciferol treatment can influence the expression of key genes involved in fatty acid oxidation and uptake within the kidney. researchgate.net

In a study involving diet-induced obese mice, administration of doxercalciferol led to an increase in the mRNA expression of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). researchgate.net PPAR-α is a critical transcription factor that governs the expression of genes involved in fatty acid oxidation. mdpi.comnih.govbiorxiv.org By upregulating PPAR-α, doxercalciferol effectively enhances the kidney's capacity to break down fatty acids, a process vital for cellular energy and mitigating lipid accumulation.

Conversely, the same study observed that doxercalciferol treatment resulted in a decrease in the expression of CD36. researchgate.net CD36, also known as fatty acid translocase, is a receptor responsible for the uptake of fatty acids into cells. frontiersin.orgnih.gov By downregulating CD36 expression, doxercalciferol limits the influx of fatty acids into renal cells, thereby preventing the lipid accumulation that is often associated with kidney disease in obese subjects. researchgate.net

The dual action of increasing fatty acid oxidation via PPAR-α and decreasing fatty acid uptake via CD36 suggests a protective mechanism of doxercalciferol against renal lipotoxicity in animal models of obesity. researchgate.net

Table 1: Effect of Doxercalciferol on Renal mRNA Expression of Lipid Metabolism Regulators in Diet-Induced Obese Mice

GeneFunctionEffect of DoxercalciferolReference
PPAR-α Mediator of fatty acid oxidationIncreased Expression researchgate.net
CD36 Mediator of fatty acid uptakeDecreased Expression researchgate.net
Regulation of Renal Cholesterol Synthesis and Uptake (e.g., SREBP-2, LDLR, HMG CoA R)nih.gov

In addition to its effects on fatty acid metabolism, doxercalciferol has been shown to regulate pathways involved in cholesterol synthesis and uptake within the kidney in preclinical models. researchgate.net This regulatory function is crucial, as abnormal cholesterol accumulation in the kidneys can contribute to renal injury and dysfunction.

Studies in diet-induced obese mice revealed that doxercalciferol treatment significantly decreases the mRNA expression of Sterol Regulatory Element-Binding Protein-2 (SREBP-2) in the kidney. researchgate.net SREBP-2 is a master transcriptional regulator that activates genes essential for cholesterol biosynthesis and uptake. nih.govnih.gov

Consistent with the reduction in SREBP-2, doxercalciferol also suppressed the expression of key SREBP-2 target genes. researchgate.net These include the Low-Density Lipoprotein Receptor (LDLR), which mediates the uptake of cholesterol from the bloodstream, and 3-hydroxy-3-methylglutaryl-CoA reductase (HMG CoA R), the rate-limiting enzyme in the cholesterol biosynthesis pathway. researchgate.netdovepress.com By downregulating SREBP-2, LDLR, and HMG CoA R, doxercalciferol effectively curtails both the endogenous synthesis and the cellular uptake of cholesterol in the kidney, thereby reducing the accumulation of renal cholesterol. researchgate.net This action is considered a key component of its renoprotective effects observed in animal models of metabolic disease. researchgate.net

Table 2: Effect of Doxercalciferol on Renal mRNA Expression of Cholesterol Metabolism Regulators in Diet-Induced Obese Mice

Gene/ProteinFunctionEffect of DoxercalciferolReference
SREBP-2 Master regulator of cholesterol synthesisDecreased Expression researchgate.net
LDLR Low-Density Lipoprotein Receptor (cholesterol uptake)Decreased Expression researchgate.net
HMG CoA R Rate-limiting enzyme in cholesterol synthesisDecreased Expression researchgate.net

Cardiovascular System Modulation in Animal Models

Attenuation of Cardiac Hypertrophy in Experimental Modelsnih.gov

Doxercalciferol, as a vitamin D receptor agonist, has demonstrated potential in mitigating adverse cardiovascular changes, such as cardiac hypertrophy, in experimental animal models. Cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. nih.gov

Preclinical research suggests that activation of the vitamin D receptor can lead to an improvement in cardiac structure and function. In animal models of heart failure, treatment with vitamin D analogues has been associated with the prevention of ventricular dilation and hypertrophy. nih.gov This structural improvement is often accompanied by favorable changes in key biochemical markers of cardiac stress.

Atrial Natriuretic Factor (ANF) and Brain Natriuretic Peptide (BNP) are hormones released by the heart in response to pressure and volume overload and are established markers of cardiac hypertrophy and heart failure. frontiersin.orgresearchgate.net Studies have shown that a reduction in the signaling pathways that drive hypertrophy is linked to an attenuation of ANF and BNP levels, which corresponds with improved cardiac function in animal models. nih.gov While direct studies detailing doxercalciferol's effect on these specific markers are part of a broader class effect of VDR activators, the established link between VDR activation and reduced cardiac hypertrophy suggests a modulatory role on these peptides. nih.govscispace.com

A key mechanism implicated in the anti-hypertrophic effect of vitamin D analogues is the modulation of the Protein Kinase C-alpha (PKCα) signaling pathway. PKCα is a calcium-dependent kinase, and its activation is known to be a significant stimulus for cardiac hypertrophy. scispace.com

In experimental models, such as salt-sensitive rats that develop cardiac hypertrophy, treatment with a vitamin D analogue was shown to effectively decrease the activation of PKCα. scispace.com This inhibition of PKCα signaling was directly associated with the prevention of the progression of pre-existing cardiac hypertrophy and the development of heart failure. scispace.com The ability of VDR activation to suppress this critical hypertrophic signaling pathway underscores its potential therapeutic benefit in preserving cardiac structure and function. nih.govscispace.com

Table 3: Summary of Doxercalciferol's Preclinical Cardiovascular Effects

Area of ImpactSpecific Target/MarkerObserved Effect in Animal Models (VDR Activators)Reference
Cardiac Hypertrophy Heart muscle massAttenuation of enlargement nih.govscispace.com
Biochemical Markers ANF, BNPReduction linked to improved cardiac function nih.gov
Signaling Pathway Protein Kinase C-alpha (PKCα)Decreased activation scispace.com
Effects on Cardiac Function and Biochemical Markers (e.g., BNP, ANF)

Impact on Vascular Calcification Mechanisms (preclinical observations)nih.govscispace.com

The effect of doxercalciferol on vascular calcification in preclinical models is complex and appears to be dose-dependent and influenced by the underlying conditions, such as chronic kidney disease (CKD) and mineral imbalances. Vascular calcification is an active, cell-mediated process resembling bone formation that occurs in the vessel wall and is a major contributor to cardiovascular mortality in CKD patients. kidney.orgnih.gov

Several preclinical studies in uremic rat models have been conducted to compare the effects of different vitamin D receptor activators on vascular calcification. karger.comresearchgate.net In some of these studies, at doses that effectively suppress parathyroid hormone (PTH), doxercalciferol was observed to increase the calcium-phosphate product in the blood. kidney.org This elevation was associated with the development of significant medial aortic calcification in these animal models. kidney.orgresearchgate.net For instance, in 5/6 nephrectomized rats, a model for CKD, doxercalciferol treatment was shown to induce severe medial calcification. karger.com

These findings from animal studies suggest that while doxercalciferol is effective in managing secondary hyperparathyroidism, its impact on vascular calcification may be linked to its effects on serum calcium and phosphorus levels. kidney.orgkarger.comresearchgate.net The observations highlight that different vitamin D analogues can have differential effects on calcification, potentially through mechanisms beyond their influence on the calcium-phosphorus product. nih.gov

Bone Metabolism Regulation in Preclinical Contexts

Doxercalciferol exerts significant influence over bone metabolism, as demonstrated in several animal studies. Its effects are multifaceted, involving direct actions on bone cells and a broader role in skeletal growth and remodeling.

Direct Effects on Bone Cells (e.g., osteoblasts)

Preclinical evidence suggests that doxercalciferol directly influences the activity of bone cells. In aging mice, doxercalciferol treatment has been shown to promote osteoblast activity. nih.gov This is evidenced by an increase in the mRNA expression of key osteoblastic markers, including Runx2, osterix, and Col1a1. nih.gov Concurrently, the expression of genes associated with osteoclasts, such as Ctsk, MMP-9, and CAII, was decreased, indicating an inhibitory effect on bone-resorbing cells. nih.gov These findings suggest a direct role for doxercalciferol in shifting the balance of bone cell activity towards formation.

Furthermore, studies utilizing vitamin D receptor (VDR) activators like doxercalciferol have highlighted their ability to modulate osteoblast and osteoclast activities. While high doses of active vitamin D have been associated with augmented osteoblast recruitment and performance, they have also been shown to reduce osteoclast numbers, thereby stimulating trabecular bone remodeling. plos.org In the context of chronic kidney disease (CKD), where bone disorders are prevalent, vitamin D receptor activators (VDRAs) like doxercalciferol can improve bone histomorphometry. karger.com However, they can also induce low turnover bone disease, highlighting the complexity of their effects. karger.com

Role in Skeletal Growth and Remodeling in Animal Models

Doxercalciferol has demonstrated a significant role in skeletal growth and remodeling in various animal models of bone disease. In a study on aging mice, doxercalciferol administration protected against age-induced bone loss and cartilage degeneration. nih.gov This was accompanied by a decrease in urinary Ca2+ excretion, an increase in bone Ca2+ content, and improved biomechanical strength. nih.gov

In a uremic rat model, doxercalciferol was shown to increase the markers of growth plate chondrocyte proliferation, suggesting a role in longitudinal bone growth. plos.org Furthermore, in a mouse model of uremia with severe secondary hyperparathyroidism (SHPT), doxercalciferol was effective in normalizing serum parathyroid hormone (PTH) and calcium levels. karger.com Histomorphometric analysis revealed that doxercalciferol treatment significantly reduced osteitis fibrosa, a condition characterized by increased bone turnover and fibrous tissue in the bone marrow. karger.com It also corrected osteomalacia, a defect in bone mineralization. karger.com

A comparative study in pediatric patients with secondary hyperparathyroidism found that doxercalciferol was as effective as calcitriol (B1668218) in controlling bone turnover rates. nih.gov Notably, a greater improvement in the eroded surface of the bone was observed in patients treated with doxercalciferol. nih.gov

The table below summarizes key findings from preclinical studies on the effects of doxercalciferol on bone metabolism.

Animal ModelKey FindingsReference
Aging MiceProtected against bone loss and cartilage degeneration; promoted osteoblast activity and inhibited osteoclast-specific gene expression. nih.gov
Uremic RatsIncreased markers of growth plate chondrocyte proliferation. plos.org
Cyp27b1-Null Mice with UremiaNormalized serum PTH and calcium; significantly reduced osteitis fibrosa and corrected osteomalacia. karger.com
Ovariectomized Cynomolgus MonkeysA related vitamin D analog, eldecalcitol, increased bone mineral density and improved bone biomechanical properties by normalizing bone turnover. nih.gov

Immunomodulatory and Anti-inflammatory Properties (preclinical studies)

Preclinical research has unveiled the immunomodulatory and anti-inflammatory capabilities of vitamin D analogs, including doxercalciferol. Vitamin D and its analogs can influence both innate and adaptive immunity. foliamedica.bg They have been shown to modulate the production of cytokines, which are key signaling molecules in the immune response.

Studies on vitamin D compounds have demonstrated their ability to stimulate the release of anti-inflammatory cytokines like IL-4, IL-10, and TGF-β, while simultaneously decreasing the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, IL-17, IL-22, TNF-α, and IFN-γ. nih.govsemanticscholar.org This shift in the cytokine profile towards an anti-inflammatory state is a cornerstone of their immunomodulatory effect.

In the context of autoimmune conditions, the active form of vitamin D, calcitriol, has been shown to promote the differentiation of CD4+ T cells into Th2 and regulatory T (Treg) cells, while reducing the production of Th1 and Th17 cells. nih.gov This alteration helps in downregulating adaptive immunity and inducing immunological tolerance. nih.gov Furthermore, vitamin D can impair the maturation of dendritic cells, leading to the formation of tolerogenic dendritic cells that are less capable of presenting antigens to T cells, thereby inhibiting T cell activation. nih.gov

The table below outlines the key immunomodulatory and anti-inflammatory effects observed in preclinical studies of vitamin D compounds.

Immune Cell/ProcessEffect of Vitamin D AnalogsReference
Cytokine ProductionDecreased pro-inflammatory cytokines (TNF-α, IL-1β, etc.); Increased anti-inflammatory cytokines (TGF-β1). nih.govsemanticscholar.org
T-Cell DifferentiationPromotes differentiation into Th2 and Treg cells; Reduces Th1 and Th17 cell production. nih.gov
Dendritic CellsImpairs maturation, leading to tolerogenic dendritic cells. nih.gov
B-Cell ActivityInhibits proliferation, differentiation, and immunoglobulin production. nih.gov

Effects on Other Organ Systems in Preclinical Research

Preclinical investigations have also explored the effects of doxercalciferol on organ systems beyond the skeleton and immune system. A notable area of research has been its impact on the cardiovascular system.

In a study using Dahl salt-sensitive rats, a model for salt-induced hypertension and cardiac hypertrophy, administration of doxercalciferol was found to prevent the development of cardiac hypertrophy. nih.gov The treatment attenuated the increase in heart weight to body weight ratio and lung weight to body weight ratio induced by a high-salt diet. nih.gov Furthermore, doxercalciferol treatment led to an improvement in cardiac function, as evidenced by improved fractional shortening and a reduction in biochemical markers of cardiac hypertrophy and dysfunction, such as serum brain natriuretic peptide (BNP) and tissue atrial natriuretic factor (ANF) mRNA levels. nih.gov These findings suggest a cardioprotective effect of doxercalciferol.

Comparative Preclinical Pharmacology of Doxercalciferol D3 Versus Other Vitamin D Analogs

Relative VDR Binding Affinity and Transactivation Potency Compared to Calcitriol (B1668218) (1α,25-(OH)2D3)

The active form of doxercalciferol (B1670903), 1,25(OH)₂D₂, and the active form of vitamin D3, calcitriol (1,25(OH)₂D₃), are the primary ligands that bind to the vitamin D receptor to elicit a biological response. vitamind-journal.it While both are potent VDR activators, preclinical studies indicate differences in their binding affinity and subsequent transactivation potential.

The affinity of a ligand for the VDR is a critical determinant of its biological activity. sav.sk Calcitriol is generally considered the benchmark, with a high affinity for the VDR, typically in the sub-nanomolar range. sav.sk The active metabolite of doxercalciferol, 1,25(OH)₂D₂, demonstrates a slightly lower binding affinity for the VDR compared to calcitriol. nih.gov This subtle difference in binding can influence the downstream activation or repression of target genes.

Table 1: Comparative VDR Binding and Transactivation
CompoundRelative VDR Binding Affinity (vs. Calcitriol)Comparative Transactivation Potency (Renin Suppression IC₅₀)
Calcitriol (1α,25-(OH)₂D₃)100% (Reference)3.6 nM nih.gov
1α,25-dihydroxyvitamin D₂ (Active Doxercalciferol)Slightly Lower nih.gov2.9 nM nih.gov

Differential Effects on Gene Expression Profiles versus Other VDR Agonists (e.g., Paricalcitol)

Doxercalciferol and paricalcitol (B1678470), another selective VDR activator, exhibit distinct effects on gene expression profiles in preclinical models. While both effectively suppress parathyroid hormone (PTH) gene expression, their influence on other target genes, particularly those involved in mineral metabolism and vascular health, can differ significantly. nih.govnih.gov

In cultured pig parathyroid cells, both the active form of doxercalciferol and paricalcitol effectively suppressed PTH mRNA expression in a similar dose-dependent manner. nih.govnih.gov However, paricalcitol was found to be more effective at inducing the expression of the calcium-sensing receptor (CaSR) mRNA. nih.govnih.gov This differential regulation suggests that paricalcitol may enhance the parathyroid gland's sensitivity to serum calcium. nih.gov

Studies in uremic rats have highlighted differences in how these analogs affect genes related to vascular calcification. Doxercalciferol treatment was shown to increase the mRNA and protein expression of bone-related markers like Runx2 and osteocalcin (B1147995) in the aorta, a response not observed with paricalcitol. nih.govcore.ac.uk This suggests that doxercalciferol may have a more direct pro-calcific effect on vascular tissue, independent of its effects on serum mineral levels. nih.govcore.ac.uk In contrast, paricalcitol has been shown to have a more potent anti-inflammatory effect in some models. revistanefrologia.com

Table 2: Differential Gene Expression in Preclinical Models
Gene/TargetModelEffect of DoxercalciferolEffect of ParicalcitolReference
PTH mRNAPig Parathyroid CellsSuppressedSuppressed nih.govnih.gov
CaSR mRNAPig Parathyroid CellsNo significant effectInduced/Upregulated nih.govnih.gov
Runx2 mRNAUremic Rat AortaInduced/UpregulatedNo significant effect nih.govcore.ac.uk
Osteocalcin mRNAUremic Rat AortaInduced/UpregulatedNo significant effect nih.govcore.ac.uk

Dissociation of PTH Suppression from Systemic Mineral Homeostasis Perturbation in Preclinical Models

A key objective in the development of vitamin D analogs is to dissociate the therapeutic suppression of PTH from the side effects of hypercalcemia and hyperphosphatemia. Preclinical studies in uremic animal models consistently demonstrate that doxercalciferol and paricalcitol have a wider therapeutic window than calcitriol, though they differ from each other. karger.com

In 5/6 nephrectomized (NX) uremic rats, both doxercalciferol and paricalcitol effectively suppress PTH. nih.gov However, doxercalciferol tends to have a more pronounced effect on serum calcium levels compared to paricalcitol at doses that achieve similar PTH reduction. nih.govresearchgate.net Studies have shown that doxercalciferol is approximately 2-3 times more hypercalcemic than paricalcitol. nih.gov

For example, in one study with uremic rats, equimolar doses of doxercalciferol and paricalcitol resulted in significant PTH suppression. However, the doxercalciferol-treated group showed a more profound increase in serum calcium compared to the paricalcitol group. nih.gov In another study, even a low dose of doxercalciferol that did not significantly raise the serum calcium-phosphate product still promoted aortic calcium accumulation, an effect not seen with a higher, yet non-calcemic, dose of paricalcitol. nih.govcore.ac.ukcapes.gov.br This highlights a fundamental difference in their impact on mineral homeostasis, suggesting paricalcitol may offer a greater separation between PTH control and calcemic effects. nih.govcore.ac.uk

Table 3: PTH Suppression vs. Serum Calcium in Uremic Rats
CompoundPTH SuppressionEffect on Serum CalciumEffect on Aortic CalcificationReference
CalcitriolEffectiveSignificant IncreaseSignificant Increase nih.govcapes.gov.br
DoxercalciferolEffectiveModerate to Significant IncreaseIncreased, even at lower doses nih.govnih.govcapes.gov.br
ParicalcitolEffectiveMilder IncreaseNo significant effect at tested doses nih.govnih.govcapes.gov.br

Comparative Impact on Organ-Specific Biological Pathways (e.g., renal, cardiac)

Vitamin D analogs exert pleiotropic effects beyond mineral metabolism, impacting cardiovascular and renal tissues where VDRs are widely expressed. nih.gov Preclinical research indicates that doxercalciferol and other VDR activators can modulate pathways involved in cardiac hypertrophy, inflammation, and renal protection, though their effects can be distinct.

In animal models of cardiac hypertrophy, doxercalciferol has been shown to be as effective as paricalcitol in preventing the development of left ventricular hypertrophy. nih.gov Treatment with doxercalciferol in rats on a high-salt diet led to a significant decrease in cardiac hypertrophy, evidenced by reduced plasma brain natriuretic peptide (BNP) and atrial natriuretic factor (ANF) mRNA levels. nih.gov This protective effect is partly attributed to the suppression of the renin-angiotensin system (RAS), as VDR activation negatively regulates renin expression. nih.govnih.gov

Regarding renal pathways, VDR activation is generally considered protective. nih.govrevistanefrologia.com Analogs like paricalcitol have been shown to diminish the renal expression of renin and other components of the RAS in experimental models. mdpi.com However, the propensity of different analogs to induce vascular calcification represents a critical point of divergence. nih.gov Studies in uremic rats have found that doxercalciferol, similar to calcitriol, can promote aortic calcification, whereas paricalcitol does not appear to have the same effect at comparable doses. nih.govnih.gov This suggests that while multiple VDRAs may offer cardiorenal benefits through pathways like RAS suppression, their differential effects on vascular calcification pathways are a key consideration in their preclinical profiles. nih.govahajournals.org

Advanced Research Methodologies and Future Directions in Doxercalciferol D3 Studies

Omics Approaches to Elucidate Doxercalciferol-D3 Actions

"Omics" technologies, including transcriptomics, proteomics, and metabolomics, are providing a comprehensive view of the molecular effects of doxercalciferol (B1670903).

Proteomics: This field focuses on the large-scale study of proteins. Proteomic studies can identify changes in protein expression and post-translational modifications in response to doxercalciferol. In pediatric dialysis patients, treatment with doxercalciferol led to significant changes in the expression of several osteocytic proteins. nih.gov Specifically, there were increases in the bone expression of fibroblast growth factor 23 (FGF23), dentin matrix protein 1 (DMP1), and sclerostin. nih.govplos.org Western blot analysis revealed that the increase in FGF23 was due to the full-length molecule, and while total DMP1 increased, a 57 kDa fragment of DMP1 appeared to decrease with therapy. nih.govnih.gov These changes in protein expression may impact bone mineralization and the skeletal response to PTH. nih.govplos.org

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomics can uncover alterations in metabolic pathways following doxercalciferol administration. While specific metabolomics studies focused solely on doxercalciferol's direct actions are emerging, the broader field has identified doxercalciferol in metabolomic profiling of various substances, indicating its detectability and potential for future targeted studies. researchgate.netbiomedgrid.compatsnap.com

Table 1: Impact of Doxercalciferol on Gene and Protein Expression A summary of key molecular changes observed in response to doxercalciferol treatment.

Molecule Effect of Doxercalciferol Research Finding Primary Function
Parathyroid Hormone (PTH) Gene Suppression of transcriptionKey mechanism for treating secondary hyperparathyroidism. patsnap.comnih.govRegulates calcium and phosphorus levels.
Profibrotic Growth Factors (TGF-β, PAI-1) Inhibition of expressionObserved in animal models of diabetic nephropathy. medchemexpress.comPromote tissue scarring and fibrosis.
Vitamin D Receptor (VDR) mRNA UpregulationMay enhance cellular responsiveness to vitamin D compounds. medchemexpress.comMediates the actions of active vitamin D.
TRPV5 (Calcium Channel) Upregulation of renal expressionMay contribute to improved calcium homeostasis. medchemexpress.comFacilitates calcium reabsorption in the kidney.
Fibroblast Growth Factor 23 (FGF23) Protein Increased bone expressionObserved in pediatric dialysis patients. nih.govplos.orgRegulates phosphate (B84403) and vitamin D metabolism.
Dentin Matrix Protein 1 (DMP1) Protein Increased total bone expressionObserved in pediatric dialysis patients. nih.govplos.orgInvolved in bone mineralization.
Sclerostin Protein Increased bone expressionObserved in pediatric dialysis patients. nih.govplos.orgInhibits bone formation.

Advanced Imaging Techniques for In Vivo Assessment of this compound Effects

Advanced imaging techniques are crucial for non-invasively monitoring the structural and functional effects of doxercalciferol in living organisms.

Micro-Computed Tomography (micro-CT): This high-resolution imaging modality is particularly valuable for assessing changes in bone microarchitecture. In animal models, micro-CT can be used to quantify parameters such as bone volume, trabecular thickness, and cortical porosity, providing detailed insights into the skeletal effects of doxercalciferol. For instance, in a mouse model of uremia with calcitriol (B1668218) deficiency, doxercalciferol treatment was shown to correct osteomalacia. karger.com

In Silico Modeling and Computational Chemistry for Analog Design

Computational approaches are accelerating the design and development of new vitamin D analogs with improved therapeutic profiles.

In Silico Modeling: This involves using computer simulations to predict the interaction between a ligand, such as a vitamin D analog, and its receptor. nih.gov Molecular docking studies can help to understand how modifications to the doxercalciferol structure might affect its binding affinity and activation of the VDR. researchgate.net

Computational Chemistry: These methods can be used to predict the pharmacokinetic and pharmacodynamic properties of novel analogs, helping to prioritize candidates for synthesis and further testing. mdpi.com By analyzing the structure-activity relationships of existing analogs, researchers can design new compounds with potentially greater efficacy and fewer side effects. researchgate.net

Development of Novel Animal Models for Investigating Specific Pathophysiological Roles

To better understand the therapeutic potential of doxercalciferol, researchers are developing and utilizing sophisticated animal models that replicate specific human diseases.

Models of Secondary Hyperparathyroidism (SHPT): The 5/6 nephrectomy (NTX) rat model is commonly used to induce SHPT, often in combination with a high-phosphate diet to exacerbate the condition. mdpi.compeerj.com A more recent innovation is the NTX Cyp27b1-null mouse model, which lacks the enzyme for endogenous calcitriol production, providing a cleaner system to evaluate the direct effects of vitamin D analogs like doxercalciferol. karger.comebi.ac.uk Other models include adenine-induced chronic kidney disease (CKD) in mice, which also leads to SHPT. plos.org

Models of Diabetic Nephropathy: The streptozotocin (B1681764) (STZ)-induced diabetic mouse model is used to study the effects of doxercalciferol on the progression of kidney disease in a diabetic context. nih.gov

Models of Cardiac Hypertrophy: Dahl salt-sensitive rats fed a high-salt diet are used to investigate the protective effects of doxercalciferol on the heart. nih.govnih.gov

Exploration of VDR-Independent Mechanisms of Action for this compound

While the primary actions of doxercalciferol are mediated through the VDR, there is growing interest in potential VDR-independent effects of vitamin D compounds. mdpi.comresearchgate.net However, studies directly investigating VDR-independent actions of doxercalciferol are limited. Research has shown that the suppressive effects of doxercalciferol on PTH gene expression are dependent on the VDR. nih.gov A study using thyroparathyroid explants from wild-type and VDR-null mice found that doxercalciferol inhibited PTH release in the wild-type but not in the VDR-null tissues, confirming the VDR's essential role in this specific action. nih.gov Future research may explore whether doxercalciferol exhibits VDR-independent effects in other cellular contexts, as has been suggested for other vitamin D metabolites in certain conditions. oup.comoup.com

Elucidation of Unexplored Pleiotropic Effects of this compound

Beyond its established role in mineral and bone metabolism, doxercalciferol may have other beneficial, or "pleiotropic," effects.

Cardiovascular Effects: In animal models, doxercalciferol has been shown to prevent the development of cardiac hypertrophy and improve cardiac function. nih.govnih.gov It may also play a role in mitigating vascular calcification, although the effects can be complex and dependent on the experimental model. researchgate.net The activation of the VDR by vitamin D analogs is thought to have protective cardiovascular effects by influencing pathways like the renin-angiotensin system. njmonline.nl

Anti-inflammatory and Immunomodulatory Effects: Doxercalciferol has been observed to suppress macrophage infiltration and the expression of proinflammatory cytokines in a mouse model of diabetic nephropathy. medchemexpress.com

Anticancer Potential: While not a primary focus of doxercalciferol research, other vitamin D analogs have been investigated for their antiproliferative and pro-differentiating effects on cancer cells. frontiersin.org Doxercalciferol has been assessed in a mouse xenograft model of human neuroblastoma, where it was found to inhibit tumor growth. ebi.ac.uk

Innovation in Delivery Systems for Targeted Preclinical Research

To enhance the therapeutic efficacy and minimize potential side effects of vitamin D compounds, innovative delivery systems are being explored in preclinical research. These systems aim to deliver the active compound to specific target tissues.

Nanocarriers: Nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) and solid lipid nanoparticles (SLNs), can encapsulate vitamin D compounds to improve their stability, bioavailability, and controlled release. mdpi.com

Prodrugs: One approach involves creating prodrugs, such as β-glucuronides of vitamin D compounds. nih.gov These prodrugs are designed to be activated by specific enzymes present in the target tissue, such as β-glucuronidase in the lower intestine, allowing for targeted delivery. nih.govcapes.gov.br

Topical Delivery Systems: For skin-related applications, carrier systems like polymeric nanospheres (TyroSpheres) are being investigated to enhance the topical delivery and stability of vitamin D compounds. mdpi.com

Q & A

Q. How should researchers address gaps in the existing literature on this compound’s off-target effects?

  • Methodological Answer : Conduct broad-spectrum kinase profiling and transcriptomic analyses (RNA-seq) to identify off-target pathways. Cross-reference findings with databases like ChEMBL or PubChem BioAssay. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize follow-up studies .

Q. What documentation is critical for FDA compliance in preclinical studies involving this compound?

  • Methodological Answer : Include batch-specific certificates of analysis (CoA) with impurity profiles, stability data, and method validation reports. For in vivo studies, adhere to GLP standards for protocol design, raw data retention, and IACUC approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.